molecular formula C19H9BrO6 B261564 4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

Cat. No. B261564
M. Wt: 413.2 g/mol
InChI Key: GJAQAJRJWRKBSJ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione, also known as BBHI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione is not well understood, but it is thought to involve the inhibition of mitochondrial function and the induction of oxidative stress. This may lead to the activation of apoptotic pathways and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has been found to possess a variety of biochemical and physiological effects, including the induction of mitochondrial dysfunction, the inhibition of cancer cell growth, and the activation of apoptotic pathways. The compound has also been found to induce oxidative stress and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione is its versatility, as it can be used in a variety of scientific research applications. However, the compound does have some limitations, including its potential toxicity and the need for careful handling in laboratory experiments.

Future Directions

There are many potential future directions for research involving 4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione, including further studies of its mechanism of action, its potential applications in photodynamic therapy, and its use as a tool for investigating mitochondrial function and oxidative stress. Additionally, there may be opportunities to develop new derivatives of 4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione with improved properties and efficacy.

Synthesis Methods

4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 3-hydroxy-2-indanone in the presence of a base. This reaction results in the formation of a spirocyclic intermediate, which can be further oxidized to yield the final product.

Scientific Research Applications

4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. The compound has also been used in studies of mitochondrial function and oxidative stress.

properties

Product Name

4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

Molecular Formula

C19H9BrO6

Molecular Weight

413.2 g/mol

IUPAC Name

(4//'E)-4//'-[(4-bromophenyl)-hydroxymethylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone

InChI

InChI=1S/C19H9BrO6/c20-10-7-5-9(6-8-10)14(21)13-15(22)18(25)26-19(13)16(23)11-3-1-2-4-12(11)17(19)24/h1-8,21H/b14-13-

InChI Key

GJAQAJRJWRKBSJ-YPKPFQOOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)O3

SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)O3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)O3

Origin of Product

United States

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